Conoflorine

Description

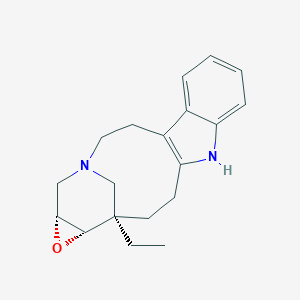

Structure

2D Structure

3D Structure

Properties

CAS No. |

15266-46-3 |

|---|---|

Molecular Formula |

C19H24N2O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(15R,16S,18R)-15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene |

InChI |

InChI=1S/C19H24N2O/c1-2-19-9-7-16-14(13-5-3-4-6-15(13)20-16)8-10-21(12-19)11-17-18(19)22-17/h3-6,17-18,20H,2,7-12H2,1H3/t17-,18-,19-/m1/s1 |

InChI Key |

OGDFTQDRHAGLTB-GUDVDZBRSA-N |

SMILES |

CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3 |

Isomeric SMILES |

CC[C@@]12CCC3=C(CCN(C1)C[C@@H]4[C@H]2O4)C5=CC=CC=C5N3 |

Canonical SMILES |

CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3 |

Other CAS No. |

15266-46-3 |

Origin of Product |

United States |

Natural Occurrence and Botanical Studies of Conoflorine

Plant Sources and Distribution

Apocynaceae Family Genera: Vinca, Voacanga, Trachelospermum, Tabernanthe, and Stemmadenia

Conoflorine has been isolated from several genera within the Apocynaceae, or dogbane, family. This family is known for producing a wide array of biologically active alkaloids. ujpronline.com

Vinca : The genus Vinca, commonly known as periwinkle, includes species that are sources of various indole (B1671886) alkaloids. uni-kassel.deportlandnursery.comnaturespot.org Specifically, Vinca sardoa (Sardinian periwinkle) has been found to contain this compound in its roots and leaves. researchgate.netmdpi.com

Voacanga : Several species of the genus Voacanga are known to produce this compound. The ethanol (B145695) extract of the leaves of Voacanga africana has been identified as a source of this compound. amazonaws.comtandfonline.com It has also been reported in Voacanga schweinfurthii and Voacanga chalotiana. amazonaws.comtandfonline.com Additionally, cell cultures of Voacanga africana have been shown to produce this compound. electricveg.com

Trachelospermum : Trachelospermum jasminoides, also known as star jasmine, has been reported to contain this compound. nih.govwikipedia.orgweebly.comherbs2000.com The indole alkaloids in this plant, including this compound, are found in the leaves and stems. weebly.comresearchgate.net

Tabernanthe : The well-known psychoactive plant Tabernanthe iboga is another natural source of this compound. nih.govgoogle.comtaylorfrancis.com Cell suspension cultures of this species have also been shown to produce this compound. nih.govscispace.comelectricveg.comresearchgate.net

Stemmadenia : this compound, also referred to as voaphylline, has been reported in Stemmadenia species. researchgate.netscribd.com Specifically, cell suspension cultures of Stemmadenia tomentosa have been found to synthesize this compound. electricveg.com Stemmadenia litoralis is another species within this genus. plantpono.org

Geographic Localization of this compound-Producing Flora

The plants that produce this compound are found in various tropical and subtropical regions around the world. wikipedia.org

Vinca sardoa is endemic to Sardinia, Italy. researchgate.netmdpi.com

Voacanga species are predominantly found in tropical and subtropical regions of Africa. tandfonline.com Voacanga africana is widespread in West Africa, while Voacanga chalotiana has been collected in Angola. tandfonline.com

Trachelospermum jasminoides is native to eastern and southeastern Asia, including Japan, Korea, southern China, and Vietnam. wikipedia.orgnih.govresearchgate.net

Tabernanthe iboga is native to Central Africa. taylorfrancis.com

Stemmadenia species are native to Central America. plantpono.org

Table 1: Plant Sources of this compound and their Geographic Distribution

| Genus | Species | Common Name | Part of Plant | Geographic Distribution |

| Vinca | Vinca sardoa | Sardinian Periwinkle | Roots, Leaves | Sardinia (Italy) researchgate.netmdpi.com |

| Voacanga | Voacanga africana | - | Leaves | West Africa amazonaws.comtandfonline.com |

| Voacanga schweinfurthii | - | - | Africa amazonaws.com | |

| Voacanga chalotiana | - | Root Bark | Angola tandfonline.com | |

| Trachelospermum | Trachelospermum jasminoides | Star Jasmine | Leaves, Stems | Eastern and Southeastern Asia nih.govwikipedia.orgweebly.comherbs2000.comresearchgate.net |

| Tabernanthe | Tabernanthe iboga | Iboga | - | Central Africa nih.govgoogle.comtaylorfrancis.com |

| Stemmadenia | Stemmadenia tomentosa | - | - | Central America electricveg.com |

| Stemmadenia litoralis | Lecheso | - | Central America plantpono.org |

Isolation Methodologies from Plant Extracts

The isolation of this compound from its natural plant sources involves a series of extraction and purification steps. nih.govresearchgate.netgroupeberkem.comijbsac.org

Solvent Extraction Techniques

The initial step in isolating this compound is typically solvent extraction. This involves macerating the plant material (e.g., leaves, roots, bark) in a suitable organic solvent to draw out the alkaloids. A common method involves using an ethanol extract of the plant material. amazonaws.com The choice of solvent is crucial for efficiently extracting the desired compounds.

Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are essential for separating this compound from this complex mixture. purolite.comsartorius.com Column chromatography is a widely used method for the preparative separation of plant extracts. ijbsac.org This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). ijbsac.org The selection of the appropriate stationary and mobile phases is critical for achieving good separation.

Crystallization and Isolation of Pure this compound

After partial purification by chromatography, the fractions containing this compound are collected. Further purification is often achieved through crystallization. This process involves dissolving the semi-pure compound in a suitable solvent and allowing crystals to form as the solvent evaporates or cools. The resulting crystals are then isolated, yielding pure this compound. The purity of the isolated compound is typically confirmed by comparing its spectroscopic and chromatographic properties with those of an authentic sample. researchgate.net

Biosynthetic Pathways and Chemical Ecology of Conoflorine

General Indole (B1671886) Alkaloid Biosynthesis Context

Conoflorine is a monoterpene indole alkaloid (MIA) belonging to the Iboga class of these natural products. pageplace.de The biosynthesis of MIAs is a complex process characteristic of several plant families, most notably the Apocynaceae, to which many this compound-producing species belong. unair.ac.idmdpi.com The fundamental building blocks for this extensive family of compounds are derived from primary metabolism. The indole core originates from the aromatic amino acid tryptophan, while the monoterpene portion is supplied by secologanin (B1681713), which itself is a product of the iridoid terpene pathway. unair.ac.id

The general biosynthetic pathway commences with the condensation of tryptophan and secologanin to form strictosidine, a pivotal intermediate. wikipedia.org This reaction is considered a crucial step in the biosynthesis of all monoterpene indole alkaloids. From strictosidine, a cascade of enzymatic reactions leads to the formation of various skeletal types. Stemmadenine has been identified as a key subsequent intermediate, acting as a branching point from which the major MIA families, including the Strychnos, Aspidosperma, and Iboga types, are derived. researchgate.net The diversification into these distinct structural classes is achieved through a series of complex enzymatic modifications such as rearrangements, oxidations, and cyclizations, often catalyzed by cytochrome P450 monooxygenases. nih.gov The specific array of alkaloids produced by a plant is determined by its unique enzymatic toolkit, leading to the vast structural diversity observed in this compound class. ijrrjournal.com

Proposed Biosynthetic Routes to this compound

The precise biosynthetic pathway leading to this compound is an area of ongoing research, but significant insights have been gained through synthetic chemistry and studies of related alkaloids. It is understood to be a member of the Iboga-type alkaloid family, which diverges from the central intermediate, stemmadenine. researchgate.net

Stemmadenine is recognized as a critical precursor in the biogenesis of Iboga-type alkaloids. researchgate.net Its strategic position in the pathway allows for the necessary bond cleavages and formations that define the different alkaloid skeletons. More specifically, the Aspidosperma-type alkaloid, tabersonine (B1681870), has been identified as a direct precursor to this compound. acs.org The biosynthetic relationship is supported by the co-occurrence of these alkaloids in plant cell cultures and by synthetic studies. researchgate.netresearchgate.net For instance, the first synthesis of (+)-voaphylline (an alternative name for this compound) was achieved starting from (−)-tabersonine, proceeding through intermediates with aspidospermane and quebrachamine (B1219942) skeletons. acs.org Tabersonine itself is a highly valuable branch-point compound that can be metabolized into several different derivatives in plants. mdpi.com

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Molecule | Alkaloid Class | Role in Pathway |

|---|---|---|

| Tryptophan | Amino Acid | Provides the indole core of the alkaloid structure. unair.ac.id |

| Secologanin | Iridoid Terpene | Provides the C9/C10 monoterpene unit. unair.ac.id |

| Strictosidine | Monoterpene Indole Alkaloid | Central intermediate formed from tryptophan and secologanin. wikipedia.org |

| Stemmadenine | Monoterpene Indole Alkaloid | Key branch-point intermediate for Iboga and Aspidosperma alkaloids. researchgate.netresearchgate.net |

The conversion of precursor molecules into this compound involves a series of specific enzymatic reactions. While the entire enzymatic sequence has not been fully elucidated in vivo, key transformation types have been identified. Cytochrome P450 monooxygenases (CYPs) play a crucial role in the diversification of MIAs by catalyzing a wide range of oxidation reactions, including hydroxylations, epoxidations, and ring rearrangements. nih.gov

Chemo-Taxonomic Implications of this compound Presence

The distribution of monoterpene indole alkaloids, including this compound, across different plant species is not random and serves as a valuable tool for chemotaxonomy—the classification of organisms based on their chemical constituents. The presence of a specific array of alkaloids can help to define relationships between genera and species. univ-lorraine.fr this compound has been identified in various genera within the Apocynaceae family, such as Tabernaemontana, Tabernanthe, Trachelospermum, and Vinca. mdpi.comnih.gov

For example, this compound is found in the roots and leaves of Vinca sardoa, and its presence is a key marker in comparative chemotaxonomic studies that differentiate this species from others in the Vinca genus, like Vinca difformis. mdpi.comresearchgate.net Similarly, its detection in Tabernanthe iboga and various Tabernaemontana species helps to characterize the chemical profile of these medicinally important plants. univ-lorraine.frnih.gov The specific alkaloid profile of a plant is a genetically determined trait and thus provides a stable basis for taxonomic comparison, complementing traditional morphological methods.

Table 2: Documented Presence of this compound in Various Plant Species

| Plant Species | Family | Reference(s) |

|---|---|---|

| Stemmadenia tomentosa | Apocynaceae | researchgate.netresearchgate.net |

| Tabernanthe iboga | Apocynaceae | univ-lorraine.frnih.gov |

| Tabernaemontana divaricata | Apocynaceae | scispace.com |

| Trachelospermum jasminoides | Apocynaceae | nih.gov |

| Vinca sardoa | Apocynaceae | mdpi.comresearchgate.net |

Cellular and Tissue Culture Studies in Biosynthesis Elucidation

Plant cell and tissue culture techniques are powerful tools for investigating the biosynthesis of secondary metabolites like this compound. mdpi.comnih.gov These in vitro systems allow researchers to study metabolic pathways under controlled conditions, free from the complexities of the whole plant. mdpi.com

A landmark study utilized cell suspension cultures of Stemmadenia tomentosa to elucidate alkaloid biosynthesis. These cultures were found to produce eight major indole alkaloids, including both (+)-conoflorine (voaphylline) and its precursor, (−)-tabersonine. researchgate.netresearchgate.net The simultaneous production of these compounds in a simplified biological system provides strong evidence for their biosynthetic relationship. Similarly, cell cultures of Voacanga africana and Tabernaemontana divaricata have been identified as sources of this compound. scispace.com Studies on cell lines of T. divaricata have also investigated enzyme activities related to terpenoid indole alkaloid biosynthesis. ijrrjournal.com More advanced techniques, such as the genetic transformation of Tabernaemontana cell cultures, offer future possibilities for manipulating and studying the biosynthetic pathway at the molecular level. nih.gov

Chemical Synthesis and Synthetic Methodology of Conoflorine

Semisynthetic Approaches to Conoflorine and its Analogs

The most documented and successful approaches to synthesizing this compound begin with structurally related natural products. This strategy is advantageous as it utilizes a pre-existing and complex molecular scaffold, often with the correct stereochemistry, thereby reducing the number of synthetic steps required. The first synthesis of (+)-voaphylline/conoflorine was achieved via a sequence that begins with the Aspidosperma alkaloid (-)-tabersonine. biocrick.comnih.gov

A cornerstone of the semisynthesis of this compound is the stereoselective epoxidation of the C14-C15 double bond in the starting material, (-)-tabersonine. researchgate.netnih.gov This reaction is critical as it installs the epoxide functional group that facilitates the subsequent skeletal rearrangement necessary to form the this compound structure.

The epoxidation of (-)-tabersonine yields (-)-lochnericine, the corresponding 14,15-epoxide, which retains the aspidospermane skeleton. researchgate.netnih.gov This transformation is typically achieved using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). The stereoselectivity of this reaction is directed by the existing stereocenters in the tabersonine (B1681870) molecule, leading to the formation of the desired epoxide isomer. The successful synthesis of (+)-voaphylline/conoflorine was achieved through such a stereoselective epoxidation strategy. nih.gov

Following epoxidation, a series of functional group transformations and a key skeletal rearrangement are required to convert the aspidospermane-type intermediate into the quebrachamine-type framework of this compound. The synthesis proceeds through intermediates possessing both the aspidospermane and quebrachamine (B1219942) ring systems, highlighting a sophisticated manipulation of the alkaloid core. nih.gov

The transformation from the aspidospermane skeleton of the tabersonine-derived epoxide to the quebrachamine skeleton of this compound involves the cleavage of a carbon-carbon bond, which is triggered by the opening of the epoxide ring. This rearrangement alters the connectivity of the pentacyclic core, ultimately yielding the this compound structure.

Total Synthesis Efforts towards this compound Core Structure

A comprehensive review of the scientific literature indicates that a de novo total synthesis of this compound has not yet been published. Efforts in this area have been directed towards related alkaloids, but a complete synthesis of the this compound core from basic chemical building blocks remains an open challenge in the field. The existing "first synthesis" is a partial synthesis or semisynthesis, which starts from a complex, naturally derived molecule. nih.gov

The semisynthetic route to this compound showcases a key synthetic tactic: the strategic use of a natural product's inherent reactivity to induce a complex skeletal rearrangement. By starting with (-)-tabersonine, chemists were able to access the this compound scaffold through a biomimetic-like transformation, which involves an epoxidation followed by a ring-system reorganization. researchgate.netnih.gov This approach is a testament to the efficiency of leveraging complex chemical architecture provided by nature. While not applied to this compound itself, modern synthetic tactics like intramolecular Heck reactions have been used in the total synthesis of other related indole (B1671886) alkaloids, such as (±)-apparicine, indicating potential strategies that could one day be applied to a total synthesis of the this compound core.

The currently established semisynthesis of (+)-conoflorine relies on a "chiral pool" approach for its stereochemical control. In this methodology, the chirality of the final product is directly inherited from the enantiomerically pure starting material. nih.gov The use of (-)-tabersonine, a natural product with defined stereocenters, ensures that the resulting this compound is also produced as a single enantiomer. This circumvents the need for developing a separate asymmetric catalyst or chiral auxiliary for the specific synthesis, instead borrowing the stereochemical information already present in nature.

Synthesis of this compound Derivatives and Structural Analogs

The synthetic pathway developed for this compound has also enabled the creation of several derivatives and structural analogs. These compounds are valuable for exploring structure-activity relationships and expanding the chemical diversity of this class of alkaloids.

One notable analog synthesized alongside this compound is (+)-N(a)-methylvoaphylline, also known as hecubine. biocrick.comnih.gov It was prepared through the same stereoselective epoxidation and rearrangement sequence starting from (-)-tabersonine. nih.gov

Furthermore, related ring-opened derivatives have been identified and can be considered structural analogs. Phytochemical investigation of Voacanga africana has led to the isolation of conoflorinol A and conoflorinol B, which are described as epoxide ring-opened alkaloids, showcasing transformations that can occur from the same type of epoxide intermediate used in the this compound synthesis. researchgate.netresearchgate.net

Data Tables

Table 1: Overview of the Semisynthesis of (+)-Conoflorine

| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Transformation Type | Ref. |

|---|---|---|---|---|---|

| 1 | (-)-Tabersonine | m-CPBA | (-)-Lochnericine | Stereoselective Epoxidation | researchgate.netnih.gov |

Table 2: Synthesized Analogs of this compound

| Compound Name | Alternative Name | Starting Material | Key Feature of Synthesis | Ref. |

|---|---|---|---|---|

| (+)-Hecubine | (+)-N(a)-methylvoaphylline | (-)-Tabersonine | Synthesized via the same sequence as this compound. | biocrick.comnih.gov |

| Conoflorinol A | - | Voacanga africana (natural source) | Ring-opened derivative of an epoxide precursor. | researchgate.netresearchgate.net |

Biological Activity Investigations of Conoflorine Preclinical Focus

In Vitro Pharmacological Profiling

The in vitro evaluation of conoflorine has provided initial insights into its potential biological effects at the cellular and molecular levels. These studies are foundational in understanding its mechanism of action and identifying potential therapeutic applications.

Cell-based assays are crucial for observing the effects of a compound on whole cells, providing a more integrated understanding of its biological response.

While specific studies on neuroblastoma cell lines are not extensively documented, the anti-neuroinflammatory potential of this compound has been evaluated in BV2 microglia cells. In one study, this compound (referred to as voaphylline) was assessed for its ability to inhibit nitric oxide (NO) production, a key mediator in neuroinflammation. The study found that this compound exhibited potent inhibitory activity against lipopolysaccharide (LPS)-induced NO production in these microglial cells. nih.gov However, it was also noted to have some toxicity towards the BV2 cells. nih.gov

| Cell Line | Assay | Key Finding |

| BV2 microglia | Nitric Oxide (NO) Production | Exhibited potent inhibition of LPS-induced NO production. |

Table 1: Effect of this compound on BV2 Microglia Cells

Currently, there is limited publicly available information detailing the inclusion of this compound in large-scale high-throughput screening campaigns.

Direct cellular target engagement studies for this compound are in the early stages. A relevant technique, the cellular thermal shift assay (CETSA), was used to confirm the interaction of a structurally similar alkaloid, hecubine, with the TREM2 receptor. nih.gov This method could be applied in future research to identify the specific cellular targets of this compound.

Investigations into the effect of this compound on specific enzymes have yielded some targeted results. One study identified this compound as an inhibitor of the H5N1 neuraminidase enzyme. acs.org

| Enzyme | Source Organism | Inhibition |

| Neuraminidase | Influenza A virus (H5N1) | 20.95% |

Table 2: Enzyme Inhibition by this compound

The interaction of this compound with specific receptors has been explored through receptor binding assays. A virtual screening study followed by in vitro testing evaluated the binding of this compound (voaphylline) to the human 5-HT1A receptor. The results indicated a low binding affinity at the tested concentration. scribd.com Preliminary binding affinity experiments of a synthetic precursor to this compound against a panel of peripheral and central nervous system receptors also yielded negative results, though specific receptor targets were not detailed.

| Receptor | Assay Type | Result |

| Human 5-HT1A | Radioligand Binding Assay | 20.84 ± 0.67% inhibition at 612 µM |

Table 3: Receptor Binding Affinity of this compound

Following a comprehensive search for scientific literature and data, no information was found on the chemical compound “this compound.” The search included preclinical studies, in vivo efficacy models, mechanism of action, and analyses of gene expression or proteomics related to this specific compound.

As a result, it is not possible to generate the requested article with scientifically accurate and thorough content for the specified outline. The absence of publicly available research on "this compound" prevents the creation of an authoritative article on its biological activity and mechanism of action.

Structure Activity Relationship Sar Studies of Conoflorine

Principles of Conoflorine SAR Analysis

The fundamental principle of SAR analysis is that the biological activity of a molecule is directly related to its chemical structure. nih.gov For alkaloids like this compound, SAR studies aim to identify which parts of the molecule are responsible for its biological effects. This involves systematically modifying the chemical structure and observing how these changes affect its activity. mdpi.com The core scaffold of iboga alkaloids, including the indole (B1671886) nucleus, the azepine ring, and the isoquinuclidine core, presents multiple sites for structural modification. nih.gov

SAR studies on the broader class of Tabernaemontana alkaloids have revealed that even minor structural changes can lead to significant differences in biological activity. mdpi.com These studies typically involve the synthesis of a series of analogs where specific functional groups are altered, and the biological activity of these analogs is then evaluated. The resulting data helps in building a qualitative and sometimes quantitative understanding of the relationship between structure and activity. nih.gov

Identification of Pharmacophoric Elements

In silico studies on alkaloids from Tabernaemontana divaricata have suggested that compounds like coronaridine, voacangine, and ibogamine could serve as lead molecules in drug development due to their high binding affinity with the human estrogen receptor. plantsjournal.com The detailed interaction studies of these related alkaloids help in identifying the key pharmacophoric elements responsible for this interaction. plantsjournal.com For instance, hydrogen bonding and hydrophobic interactions are crucial for the stability of the ligand-receptor complex. plantsjournal.com The indole ring system, derived biosynthetically from tryptophan, is a common feature in most synthetic efforts towards iboga alkaloids and is considered a key part of the pharmacophore. nih.gov

Elucidation of Structural Modulations for Optimized Biological Effects

Structural modifications of the iboga alkaloid scaffold have been explored to optimize their biological effects, often aiming to enhance desired activities while reducing unwanted side effects. researchgate.net A notable example from the iboga alkaloid family is 18-methoxycoronaridine (18-MC), an analog of coronaridine. nih.gov SAR studies revealed that the introduction of a methoxy group at the C-18 position of coronaridine resulted in a compound with anti-addictive properties similar to ibogaine but without the associated tremors and neurotoxicity. nih.gov

Further structural modifications within the iboga alkaloid family have focused on:

Substitution on the indole ring: Modifications at various positions of the indole nucleus can influence the molecule's interaction with biological targets.

Alteration of the C20 alkyl group: Changing the ethyl group at the C20 position has been shown to modulate the toxicity of ibogaine. nih.gov

The table below summarizes some structural modifications and their observed effects in the broader iboga alkaloid class, which can provide insights for this compound.

| Compound/Analog | Structural Modification | Observed Biological Effect | Reference |

| 18-Methoxycoronaridine (18-MC) | Methoxy group at C-18 of coronaridine | Anti-addictive properties without tremors and neurotoxicity | nih.gov |

| Ibogamine derivatives | Functionalization at C6 of the indole | Reduced hallucinogenic potential | nih.gov |

| Ibogamine derivatives | Variation of the alkyl group at C20 | Reduced toxicity | nih.gov |

Computational and Cheminformatic Approaches to SAR

Computational and cheminformatic tools are increasingly being used to accelerate the study of SAR for natural products like this compound and its parent family of alkaloids. preprints.org These in silico methods allow for the rapid screening of virtual libraries of compounds and the prediction of their biological activities, thus prioritizing synthetic efforts.

Molecular docking studies have been employed to investigate the binding of Tabernaemontana alkaloids to various biological targets. For example, docking studies with the human estrogen receptor have helped to elucidate the binding modes of alkaloids like coronaridine and voacangine, highlighting the importance of specific hydrogen bonds and hydrophobic interactions. plantsjournal.com Another computational study on indole alkaloids from Tabernaemontana cymosa identified 5-oxocoronaridine as a highly active molecule against several human proteins, with the PI3K/Akt/mTOR signaling pathway being a primary target. mdpi.com

These computational approaches, including quantitative structure-activity relationship (QSAR) modeling, can help to build predictive models that relate the chemical structure of these alkaloids to their biological activity. nih.gov Such models are invaluable for designing new analogs with improved therapeutic profiles.

Advanced Analytical Methodologies for Conoflorine Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is fundamental to conoflorine research, providing the means to separate the compound from other alkaloids and plant constituents. longdom.org The choice of technique depends on the specific analytical goal, whether it is identifying the presence of the compound (qualitative analysis) or determining its concentration (quantitative analysis). longdom.orgdrawellanalytical.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole (B1671886) alkaloids like this compound. mdpi.comresearchgate.net Its high resolving power allows for the separation of structurally similar compounds from complex mixtures. jasco-global.com In qualitative analysis, a compound's identity is often suggested by comparing its retention time—the time it takes to pass through the column—with that of a known standard. jasco-global.com For quantitative analysis, a calibration curve is typically constructed by running standards of known concentrations to correlate the detector response (e.g., peak area) with the amount of the analyte. drawellanalytical.comthieme-connect.com

Various detectors can be coupled with HPLC systems to enhance selectivity and sensitivity:

UV-Vis and Photodiode Array (PDA) Detectors: These are commonly used for detecting chromophore-containing compounds like indole alkaloids. A PDA detector has the advantage of acquiring the full UV-Vis spectrum for a peak, aiding in peak purity assessment and identification.

Fluorescence Detector (FLD): This detector offers high sensitivity and selectivity for fluorescent compounds.

Mass Spectrometry (MS): Coupling HPLC with an MS detector provides mass information, offering a high degree of certainty in identification.

In a notable study analyzing alkaloid-enriched extracts from Vinca sardoa, researchers used an HPLC system coupled with both a Photodiode Array (PDA) detector and an Electrospray Ionization Mass Spectrometer (ESI-MS). researchgate.net This setup allowed for the tentative identification of this compound alongside other alkaloids based on their retention times and mass-to-charge ratios. researchgate.netnih.gov

Table 1: HPLC-PDA-ESI-MS Identification of Alkaloids in Vinca sardoa Extracts

| Alkaloid | Retention Time (min) | Detected [M+H]⁺ (m/z) |

|---|---|---|

| Venalstonine | 18.0 | 337.1911 |

| This compound | 20.9 | 323.1754 |

| N(1)-formyl-14,15-didehydro-12-hydroxyaspidofractinine | 17.1 | 351.1703 |

Data sourced from a 2025 study on Vinca sardoa extracts. researchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. thermofisher.com The sample is vaporized and separated in a column, and components are identified based on their retention time. innovatechlabs.com When coupled with a Mass Spectrometer (MS), GC-MS provides confident identification by matching the mass spectrum of an unknown peak with library spectra. notulaebotanicae.ro

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. eag.commeasurlabs.com This method is exceptionally well-suited for analyzing compounds like this compound in complex biological matrices. bioxpedia.com

The process involves separating the sample components via LC, ionizing the eluted compounds, and then subjecting them to two stages of mass analysis (MS/MS). eag.com In the first stage, a specific precursor ion (for example, the molecular ion of this compound) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage. measurlabs.com This precursor-to-product ion transition is highly specific to the analyte's structure, providing excellent selectivity and reducing matrix interference. eag.com

LC-MS/MS is used for both definitive identification and precise quantification, even at trace levels. rsc.orgnih.gov Studies on plant extracts have successfully used HPLC coupled to ESI-MS systems to identify this compound. researchgate.netnih.gov The high specificity of MS/MS allows for the development of robust quantitative assays by monitoring specific ion transitions. rsc.org

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is indispensable for determining the precise chemical structure of a molecule. pharmaknowledgeforum.comsolubilityofthings.com For a compound like this compound, spectroscopic methods provide the definitive evidence needed to confirm its atomic connectivity and three-dimensional arrangement. pharmaknowledgeforum.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. jchps.com It provides detailed information about the carbon-hydrogen framework of a molecule. solubilityofthings.com

¹H-NMR (Proton NMR): Gives information about the number of different types of protons, their electronic environments, and their proximity to other protons. jchps.com

¹³C-NMR (Carbon-13 NMR): Provides information on the number and types of carbon atoms in a molecule.

The structures of this compound and its co-occurring alkaloids, isolated from sources such as Trachelospermum jasminoides and Voacanga africana, have been determined through comprehensive spectroscopic analyses, including NMR. thieme-connect.comresearchgate.netnih.gov By integrating data from various NMR experiments (including 2D-NMR techniques like COSY, HSQC, and HMBC), researchers can piece together the complete structure of the alkaloid. pharmaknowledgeforum.com The chemical shifts (δ) observed in NMR spectra are highly sensitive to the molecular structure, making NMR a definitive tool for identification. jchps.com For instance, this compound was identified in extracts of Vinca sardoa through phytochemical analyses that included NMR spectroscopy. nih.govsciforum.net

Beyond its role as a detector for chromatography, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a key technique for structural elucidation. currenta.de High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy (often to four decimal places), which allows for the calculation of its elemental composition or molecular formula. currenta.demassspeclab.com

The fragmentation pattern generated in an MS/MS experiment serves as a molecular fingerprint. currenta.de By analyzing the masses of the fragment ions, scientists can deduce information about the molecule's substructures. massspeclab.com In the study of alkaloids from Vinca sardoa, Direct Injection ESI-MS/MS experiments were conducted to characterize the fragmentation patterns of this compound and other identified alkaloids. researchgate.net This analysis provides structural confirmation and can be used to differentiate between isomers. The fragmentation of this compound was noted to be slightly different from other related aspidospermatan-type alkaloids, providing a distinctive signature for its identification. researchgate.net

Table 2: Characteristic MS/MS Fragmentation of this compound

| Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation |

|---|---|---|

| 323.1754 | 130, 144, 158 | Characteristic fragments providing structural information about the alkaloid core. |

Data derived from DI-ESI-MS/MS experiments on alkaloids from Vinca sardoa. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the qualitative and quantitative analysis of this compound. thermofisher.comcdnsciencepub.com This method measures the absorption of UV or visible light by the molecule, which promotes electrons from a ground state to a higher energy state. kib.ac.cn The absorption pattern is characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light. kib.ac.cn

UV-Vis spectroscopy, often coupled with High-Performance Liquid Chromatography (HPLC) as a photodiode array (PDA) detector, is instrumental in the analysis of crude plant extracts containing this compound. nih.gov In this setup, the detector measures the full UV-Vis spectrum for compounds as they elute from the HPLC column, aiding in the identification and quantification of this compound in complex mixtures. nih.govspringermedizin.de

The table below presents the typical UV absorption maxima for various indole alkaloids, which provides context for the expected spectral characteristics of this compound.

Table 1: UV Absorption Maxima (λmax) of Representative Indole Alkaloids

| Compound/Class | Chromophore Type | Typical λmax (nm) | Source(s) |

|---|---|---|---|

| Natural Indole | Indole | ~270 | mdpi.com |

| Substituted Indoles | Indole | 228, 282, 303 | libretexts.org |

| Yohimbine | Indole | 226, 282, 290 | acs.org |

| Uleine | Indole | Suggestive of indole alkaloid | mdpi.comsielc.com |

Sample Preparation and Clean-up Strategies for Complex Matrices

The accurate analysis of this compound from its natural sources, such as the leaves of Voacanga africana or tissues of Vinca sardoa, necessitates robust sample preparation and clean-up procedures. springermedizin.demsu.eduresearchgate.net These steps are critical to isolate the target analyte from the complex plant matrix, which contains numerous interfering substances like pigments, lipids, and other secondary metabolites. mdpi.comnih.gov The primary goals of sample preparation are to extract this compound efficiently and to purify the resulting extract to a level suitable for instrumental analysis, thereby enhancing sensitivity and accuracy. sielc.comnih.gov

The general workflow for isolating alkaloids from plant material involves extraction followed by purification or "clean-up". acs.org Given that this compound is an alkaloid, standard acid-base extraction is a common foundational technique. ulb.ac.bemasterorganicchemistry.com This method leverages the basicity of the alkaloid nitrogen to move the compound between aqueous acidic and organic solvent phases, effectively separating it from neutral and acidic components. ulb.ac.bemasterorganicchemistry.com

Initial extraction from dried and powdered plant material is typically performed using organic solvents. researchgate.net Methanol and ethanol (B145695) are frequently used because they can dissolve both free base alkaloids and their salt forms. ulb.ac.be For free base alkaloids, less polar solvents like chloroform (B151607) can also be employed. ulb.ac.be Modern techniques such as Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) offer more efficient and environmentally friendly alternatives to traditional solvent extraction by reducing solvent consumption and extraction time. masterorganicchemistry.comresearchgate.net

Following the initial extraction, various clean-up strategies are employed to remove co-extracted impurities. mdpi.com Liquid-Liquid Extraction (LLE) is a fundamental step, often used in the acid-base extraction protocol. researchgate.net Solid-Phase Extraction (SPE) is a widely used and effective clean-up technique that can concentrate the analyte and remove interferences. acs.org SPE cartridges with different stationary phases, such as C18 (for reversed-phase separation) or alumina, can be selected based on the polarity of this compound and the nature of the impurities. acs.orgresearchgate.net For more complex samples, advanced methods like Dispersive Solid-Phase Extraction (dSPE), often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, can provide a rapid and efficient clean-up. acs.org

Finally, column chromatography is often used for the fine purification of the alkaloid fraction to yield isolated this compound. libretexts.orgmdpi.com

The following table summarizes the common techniques used for the extraction and clean-up of alkaloids like this compound from plant matrices.

Table 2: Summary of Sample Preparation and Clean-up Techniques for this compound

| Technique | Principle | Common Reagents/Materials | Purpose | Source(s) |

|---|---|---|---|---|

| Extraction | ||||

| Solvent Extraction | Solubilizing alkaloids from plant tissue. | Methanol, Ethanol, Chloroform | Initial recovery of crude alkaloids. | ulb.ac.beresearchgate.net |

| Acid-Base Extraction | Differential solubility in acidic/basic solutions. | Dilute acids (e.g., HCl, Acetic Acid), Bases (e.g., NH4OH), Organic Solvents | Selective extraction of basic alkaloids. | ulb.ac.bemasterorganicchemistry.com |

| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat solvent and disrupt plant cells. | Polar solvents (e.g., Ethanol) | Rapid extraction with reduced solvent use. | masterorganicchemistry.com |

| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the solvent. | Supercritical CO2, often with a co-solvent like ethanol. | "Green" extraction method. | nih.govresearchgate.net |

| Clean-up | ||||

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Water, Chloroform, Ethyl Acetate | Removal of highly polar or nonpolar impurities. | researchgate.net |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid mobile phase. | C18, Silica (B1680970), Alumina cartridges | Removal of interferences, analyte concentration. | acs.org |

Future Research Directions and Translational Perspectives for Conoflorine

Exploration of Underexplored Biological Activities

While initial studies on conoflorine have revealed promising leads, its full biological activity spectrum remains largely uncharted. Natural products are known for their chemical diversity, which often translates to a wide range of biological effects. researchgate.netmdpi.com Future research should focus on a comprehensive screening of this compound against a broader array of biological targets. This includes investigating its potential in areas that have been historically overlooked.

The process of discovering new therapeutic agents from plants has gained momentum in recent decades, with natural compounds offering a structural variety that often surpasses synthetic molecules. mdpi.com Regions with high biodiversity are particularly promising sources for unique phytochemicals. mdpi.com A thorough review of existing literature can provide a foundation for these future investigations, highlighting both what is known and what remains to be discovered about the biological properties of plant-derived compounds. researchgate.net

Systematic screening of this compound against various cell lines, receptor panels, and enzyme assays could uncover novel therapeutic applications. For instance, its effects on different types of cancer cells, its potential as an anti-inflammatory agent, or its activity against various pathogens are areas ripe for exploration. Furthermore, investigating its impact on less common diseases, for which there are currently limited treatment options, could prove highly beneficial. mdpi.com The collection and analysis of data from currently underutilized biological samples could also provide new avenues for research and biomarker discovery. nih.gov

Development of Novel this compound Analogs for Enhanced Efficacy

The development of novel analogs of this compound is a critical step towards improving its therapeutic potential. While the natural compound provides a valuable starting point, synthetic modifications can lead to derivatives with enhanced efficacy, improved selectivity, and better pharmacokinetic properties. The goal is to create new molecules that retain the beneficial effects of this compound while minimizing any undesirable side effects.

The creation of new drugs based on natural products often involves a detailed analysis of their structure-activity relationships. By identifying the key functional groups responsible for the biological activity of this compound, chemists can design and synthesize new analogs with targeted modifications. This process allows for the systematic optimization of the molecule's properties, leading to the development of more potent and effective therapeutic agents.

The table below outlines potential modifications and their expected impact on the properties of this compound analogs.

| Modification Strategy | Rationale | Expected Outcome |

| Alteration of side chains | To explore the impact of different functional groups on receptor binding and selectivity. | Increased potency and reduced off-target effects. |

| Introduction of new ring systems | To modify the overall shape and rigidity of the molecule. | Improved binding affinity and metabolic stability. |

| Changes to stereochemistry | To investigate the importance of three-dimensional structure for biological activity. | Enhanced target specificity and efficacy. |

| Addition of solubilizing groups | To improve the water solubility and bioavailability of the compound. | Better absorption and distribution in the body. |

Integration of Omics Technologies in this compound Research

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to deepen our understanding of this compound's mechanisms of action. humanspecificresearch.orgnih.govsrpublication.com These technologies provide a holistic view of the molecular changes that occur in a biological system in response to the compound, moving beyond the study of a single target to a system-wide analysis. nih.gov

By applying these technologies, researchers can:

Identify molecular targets: Pinpoint the specific proteins and pathways that are affected by this compound.

Elucidate mechanisms of action: Understand how this compound exerts its therapeutic effects at a molecular level.

Discover biomarkers: Identify molecules that can be used to monitor the response to treatment and predict patient outcomes.

Personalize medicine: Tailor treatments to individual patients based on their unique molecular profiles. humanspecificresearch.org

The table below summarizes the different omics technologies and their applications in this compound research.

| Omics Technology | Description | Application in this compound Research |

| Genomics | Study of an organism's complete set of DNA. humanspecificresearch.org | Identifying genetic factors that influence the response to this compound. |

| Transcriptomics | Analysis of all RNA molecules in a cell. humanspecificresearch.org | Determining how this compound alters gene expression. |

| Proteomics | Large-scale study of proteins. humanspecificresearch.org | Identifying the protein targets of this compound. |

| Metabolomics | Comprehensive analysis of metabolites. humanspecificresearch.org | Understanding how this compound affects metabolic pathways. |

The vast amount of data generated by omics technologies requires sophisticated computational tools and algorithms for analysis and interpretation. imec-int.com The integration of multi-omics data can provide a more comprehensive understanding of the complex biological networks affected by this compound. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing Conoflorine’s purity and structural integrity in experimental settings?

- Methodological Answer : Characterization requires a multi-modal approach:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups using ¹H/¹³C NMR spectra, ensuring peak assignments align with theoretical predictions .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended) and detect impurities under standardized conditions (e.g., C18 column, isocratic elution) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, critical for structure-activity relationship (SAR) studies .

- Key Consideration : Cross-validate results with synthetic intermediates or known analogs to minimize mischaracterization .

Q. How can researchers optimize the synthesis of this compound to improve yield while maintaining scalability for laboratory-scale studies?

- Methodological Answer :

- Reaction Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) using Design of Experiments (DoE) to identify optimal conditions .

- In-line Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

- Purification Protocols : Compare column chromatography vs. recrystallization efficiency, prioritizing minimal solvent use and scalability .

- Documentation : Report failed attempts (e.g., side reactions at >80°C) to guide reproducibility .

Q. What experimental protocols are recommended to assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate this compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Quantify degradation products via HPLC-MS and identify hydrolytic/oxidative pathways .

- Light Sensitivity Testing : Expose samples to UV-Vis light (300–800 nm) and monitor photodegradation kinetics .

- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s reported bioactivity across in vitro vs. in vivo models?

- Methodological Answer :

- Systematic Review : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, pharmacokinetic differences) .

- Dose-Response Reevaluation : Compare IC₅₀ values across models using standardized assays (e.g., MTT for cytotoxicity) and adjust for bioavailability limitations .

- Mechanistic Studies : Probe off-target effects via proteomic profiling or CRISPR screens to identify modifiers of activity .

- Statistical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. What strategies can resolve contradictory data on this compound’s synergistic effects in combination therapies?

- Methodological Answer :

- Isobologram Analysis : Quantify synergy/additivity using Chou-Talalay or Bliss Independence models to differentiate pharmacological interactions .

- Transcriptomic Profiling : Use RNA-seq to identify overlapping vs. unique pathways affected by this compound combinations .

- In Silico Modeling : Predict binding affinities to shared targets (e.g., kinases) via molecular docking and molecular dynamics simulations .

- Reproducibility Checks : Validate findings across independent labs with blinded protocols to eliminate observer bias .

Q. Which computational approaches are most robust for predicting this compound’s metabolic pathways and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability, CYP450 interactions, and hepatotoxicity .

- Molecular Dynamics (MD) Simulations : Model interactions with metabolizing enzymes (e.g., cytochrome P450) to predict oxidation sites .

- ToxCast Data Integration : Cross-reference with high-throughput toxicity databases to flag risks (e.g., mitochondrial dysfunction) .

- Validation : Confirm in silico predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Data Presentation Guidelines

- Tables : Include parameters such as reaction yields, purity metrics, and bioactivity IC₅₀ values. Use footnotes to detail statistical tests (e.g., Student’s t-test, ANOVA) .

- Figures : Prioritize clarity in SAR diagrams or mechanistic models, avoiding overcrowding (2–3 structures per figure recommended) .

- Supplementary Materials : Archive raw NMR/HPLC data, computational input files, and extended protocols for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.